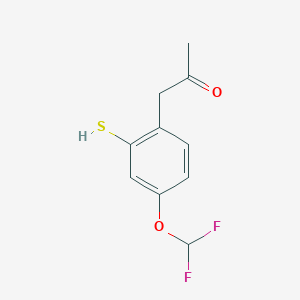

1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one

Description

1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a difluoromethoxy (-OCF₂H) group at the para position and a mercapto (-SH) group at the ortho position of the phenyl ring. This compound combines electron-withdrawing (difluoromethoxy) and nucleophilic (mercapto) functionalities, making it structurally unique.

Properties

Molecular Formula |

C10H10F2O2S |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2O2S/c1-6(13)4-7-2-3-8(5-9(7)15)14-10(11)12/h2-3,5,10,15H,4H2,1H3 |

InChI Key |

HJIANSAHIHYPOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC(F)F)S |

Origin of Product |

United States |

Biological Activity

1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethoxy group, a mercapto group, and a propan-2-one moiety. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The unique combination of functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one exhibits antimicrobial and anticancer properties. The biological activity is attributed to the compound's ability to interact with specific enzymes or receptors in biological systems.

Key Findings:

- Antimicrobial Activity : Research suggests that the compound demonstrates inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential utility in cancer therapy.

The mechanism of action for 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one likely involves:

- Enzyme Interaction : The mercapto group may form covalent bonds with thiol-reactive sites on proteins or enzymes, altering their activity.

- Receptor Binding : The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, enhancing binding affinity to biological targets.

These interactions may lead to modulation of various biochemical pathways, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one | Contains difluoromethoxy and mercapto groups | Antimicrobial, anticancer |

| Phenylacetone | Similar propan-2-one structure; lacks sulfur groups | Limited biological activity |

| Thiophene Derivatives | Contains sulfur; different functional groups | Varies widely depending on structure |

Case Studies

Several studies have been conducted to evaluate the biological activity of 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one:

- Antimicrobial Study :

- A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant growth inhibition at concentrations as low as 50 µg/mL.

- Anticancer Study :

- In vitro assays on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one, highlighting differences in substituents, physical properties, and biological activities:

Structural and Electronic Comparisons

- Substituent Effects: Difluoromethoxy (-OCF₂H) vs. Mercapto (-SH) vs. Halogens (Br, Cl): Mercapto groups (in the target compound) are more nucleophilic and acidic (pKa ~10) than halogens, enabling disulfide bond formation or metal chelation . α,β-Unsaturated Ketones: Chalcone derivatives (e.g., 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit conjugation-dependent bioactivity, unlike saturated propan-2-one analogs .

Physicochemical Properties

- Boiling Points: The trifluoromethyl analog () has a predicted boiling point of 249.3°C, higher than non-fluorinated propan-2-ones due to increased molecular weight and polarity.

- Density: Fluorinated analogs (e.g., 1.31 g/cm³ in ) exhibit higher densities than non-fluorinated compounds, aligning with fluorine’s electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.